molecular formula C28H41N7O9 B12831338 PAR4 (1-6) (human)

PAR4 (1-6) (human)

Cat. No.: B12831338
M. Wt: 619.7 g/mol
InChI Key: VTCFYKYDKDAJKZ-UHFFFAOYSA-N
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Description

PAR4 (1-6) (human) is a peptide agonist of protease-activated receptor 4 (PAR4), which corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human PAR4. This compound plays a significant role in platelet aggregation and is involved in various physiological and pathological processes, including hemostasis and thrombosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

PAR4 (1-6) (human) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods

Industrial production of PAR4 (1-6) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification process involves high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PAR4 (1-6) (human) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)

Major Products

The major product of the synthesis is the peptide PAR4 (1-6) (human), which can be further modified or used in various biological assays .

Scientific Research Applications

PAR4 (1-6) (human) has a wide range of applications in scientific research:

Mechanism of Action

PAR4 (1-6) (human) activates protease-activated receptor 4 (PAR4) by mimicking the tethered ligand sequence exposed upon proteolytic cleavage of the receptor. This activation leads to the recruitment of G proteins and subsequent intracellular signaling cascades, including calcium mobilization and activation of protein kinase C (PKC). These pathways ultimately result in platelet aggregation and other cellular responses .

Comparison with Similar Compounds

Similar Compounds

    PAR1 (1-6) (human): Another peptide agonist targeting protease-activated receptor 1 (PAR1), involved in similar physiological processes but with different receptor specificity.

    PAR2 (1-6) (human): Targets protease-activated receptor 2 (PAR2), which is not responsive to thrombin but involved in inflammation and pain signaling.

Uniqueness

PAR4 (1-6) (human) is unique in its ability to specifically activate PAR4, leading to prolonged signaling and stable thrombus formation. This distinguishes it from other PAR agonists, which may have different receptor specificities and signaling kinetics .

Properties

IUPAC Name

2-[[5-amino-2-[[2-[[1-[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N7O9/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCFYKYDKDAJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N7O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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